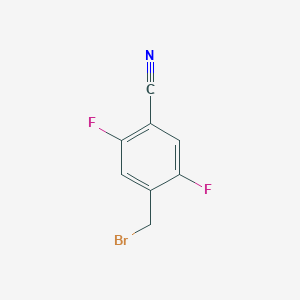
4-(Bromomethyl)-2,5-difluorobenzonitrile
Overview
Description
4-(Bromomethyl)benzonitrile is an organic compound used as a building block in organic synthesis . It has a linear formula of BrCH2C6H4CN .
Synthesis Analysis
While specific synthesis methods for 4-(Bromomethyl)-2,5-difluorobenzonitrile are not available, bromomethyl compounds are generally synthesized through radical bromination or electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of 4-(Bromomethyl)benzonitrile consists of a benzene ring with a bromomethyl (BrCH2-) and a nitrile (CN) group attached . The exact structure of 4-(Bromomethyl)-2,5-difluorobenzonitrile would also include two fluorine atoms on the benzene ring.Physical And Chemical Properties Analysis
4-(Bromomethyl)benzonitrile is a solid at room temperature . It has a melting point of 115-117°C .Scientific Research Applications
Chemical Synthesis and Reactions :
- Suzuki et al. (1992) explored the synthesis of 3,4-Difluorobenzonitrile, which shares structural similarities with 4-(Bromomethyl)-2,5-difluorobenzonitrile, through a halogen-exchange reaction. This process involves key intermediates that might be relevant to understanding the synthesis pathways of related compounds (Suzuki & Kimura, 1992).
- A study by Ramu, Rao, and Santhamma (1993) applied photoacoustic spectroscopy to study electronic transitions in difluorobenzonitrile isomers, demonstrating the significance of these compounds in spectroscopic analysis (Ramu, Rao, & Santhamma, 1993).
Material Science Applications :
- Kricheldorf et al. (2005) investigated the synthesis of multicyclic poly(benzonitrile ether)s using isomeric difluorobenzonitriles, highlighting the potential of these compounds in polymer chemistry and materials science (Kricheldorf, Hobzova, Schwarz, & Vakhtangishvili, 2005).
Analytical Chemistry :
- The research by Alimi et al. (2018) on 4-Bromobenzonitrile, a compound structurally related to 4-(Bromomethyl)-2,5-difluorobenzonitrile, showcases its unique properties in crystal formation and flexibility, which can have implications in analytical chemistry (Alimi, Lama, Smith, & Barbour, 2018).
Environmental Studies :
- A study by Knight et al. (2003) on the biotransformation of bromoxynil, which contains a benzonitrile group, under various anaerobic conditions, sheds light on the environmental fate of such compounds (Knight, Berman, & Häggblom, 2003).
Safety And Hazards
properties
IUPAC Name |
4-(bromomethyl)-2,5-difluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-3-5-1-8(11)6(4-12)2-7(5)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBADXNEYMARJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C#N)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2,5-difluorobenzonitrile | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


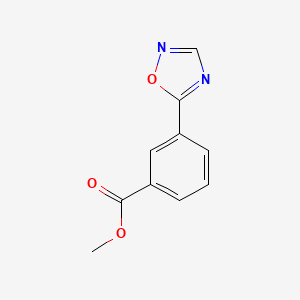
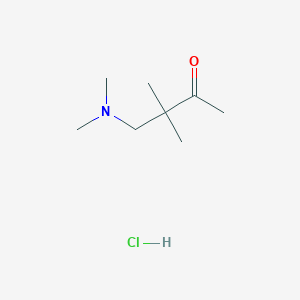
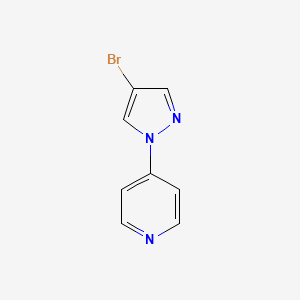

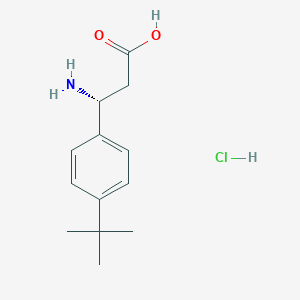
![2-amino-N-[1-(4-fluorophenyl)ethyl]acetamide hydrochloride](/img/structure/B1441457.png)

![1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B1441461.png)

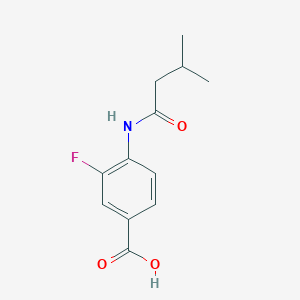
![6-Fluoro-2-azaspiro[3.3]heptane](/img/structure/B1441465.png)
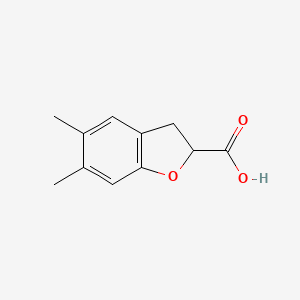
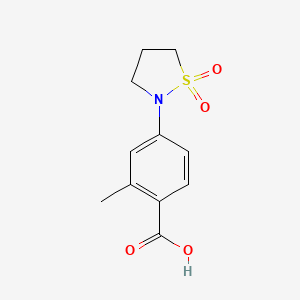
![5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline](/img/structure/B1441472.png)